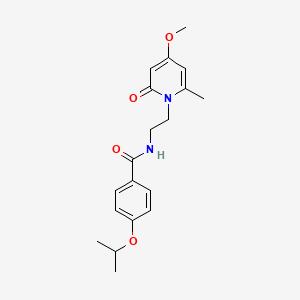

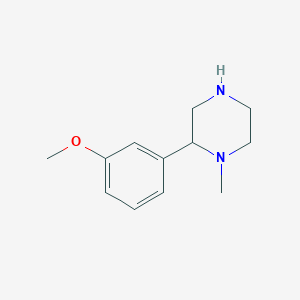

![molecular formula C21H18O5 B2672698 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-64-3](/img/structure/B2672698.png)

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of chalcones, which are key intermediate products in the synthesis of various heterocyclic compounds . Chalcones have been studied for their potential in regio- and stereoselective synthesis of five-membered heterocyclic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through 1,3-dipolar cycloaddition reactions . These reactions can efficiently assemble complex molecules from available initial compounds .Chemical Reactions Analysis

Chalcones, to which this compound is related, have been involved in [2+3]-cycloaddition reactions with nitrones, leading to the formation of isoxazolidine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Antimicrobial Activity of Coumarin Derivatives : Vyas et al. (2009) synthesized complexes of coumarin derivatives with various metals (Cu(II), Ni(II), Fe(II), Co(II), and Mn(II)) and evaluated their antimicrobial activities. These compounds showed enhanced activity upon coordination of metals, indicating potential for developing novel antimicrobial agents (Vyas, Nimavat, Jani, & Hathi, 2009).

Catalysis and Organic Synthesis

- Catalytic Synthesis of Warfarin Analogues : Alonzi et al. (2014) reported the use of novel polystyrene-supported catalysts in the Michael addition for synthesizing Warfarin and its analogues. This showcases the utility of related coumarin compounds in facilitating organic reactions, particularly in environmentally friendly conditions (Alonzi et al., 2014).

Photochemistry

- Phototransformation Studies : Khanna et al. (2015) explored the phototransformation of certain 3-alkoxychromenones, leading to products with exotic tetracyclic scaffolds. These findings contribute to the understanding of photochemical behaviors and could inform the development of photo-responsive materials (Khanna, Dalal, Kumar, & Kamboj, 2015).

Chemical Synthesis and Characterization

- Synthesis of Novel Crown Ethers : Bulut and Erk (2001) synthesized crown ether derivatives of chromenones, which were then studied for their ability to form complexes with various cations. This research highlights the potential of chromenone derivatives in creating selective ion receptors, which can be applied in sensors or separation processes (Bulut & Erk, 2001).

Propiedades

IUPAC Name |

3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-3-25-19-11-9-14(12-20(19)24-2)8-10-17(22)16-13-15-6-4-5-7-18(15)26-21(16)23/h4-13H,3H2,1-2H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGYOIOHGGNQLD-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

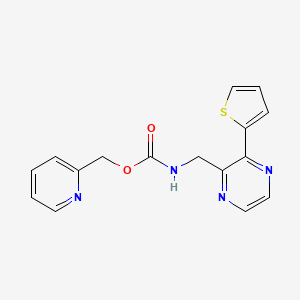

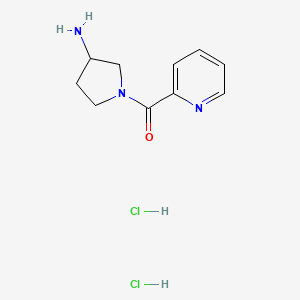

![ethyl 4-[2-({1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]piperidine-1-carboxylate](/img/structure/B2672615.png)

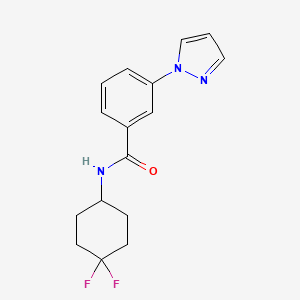

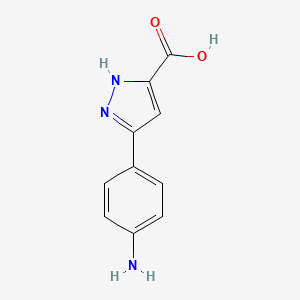

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2672616.png)

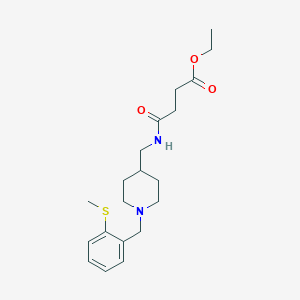

![N-(2-chlorobenzyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2672620.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2672626.png)

![4-[[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2672627.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2672629.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine](/img/structure/B2672633.png)